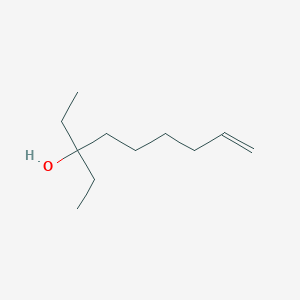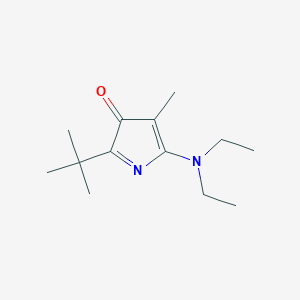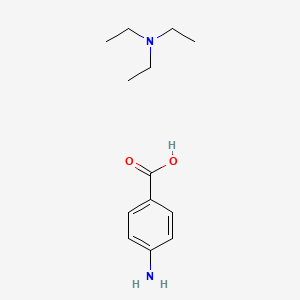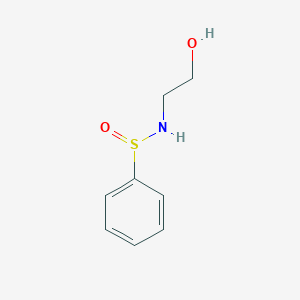![molecular formula C12H14O2 B14376945 3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal CAS No. 88165-28-0](/img/structure/B14376945.png)
3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxybicyclo[420]octa-1,3,5-trien-7-yl)propanal is a complex organic compound characterized by its bicyclic structure and methoxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal typically involves multiple steps, starting from simpler organic molecules. One common approach is the reaction of a methoxy-substituted benzocyclobutene with a suitable aldehyde under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of carboxylic acids, while reduction leads to the formation of alcohols.
Scientific Research Applications
3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal involves its interaction with specific molecular targets and pathways. The methoxy group and the bicyclic structure play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
- (7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine
Uniqueness
3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal is unique due to its specific substitution pattern and the presence of the aldehyde functional group. This distinguishes it from other similar compounds, which may have different functional groups or substitution patterns, leading to variations in their chemical properties and reactivity.
Properties
CAS No. |
88165-28-0 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(4-methoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)propanal |
InChI |
InChI=1S/C12H14O2/c1-14-11-5-4-10-7-9(3-2-6-13)12(10)8-11/h4-6,8-9H,2-3,7H2,1H3 |
InChI Key |
NKVKYBDJUQJQKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC2CCC=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


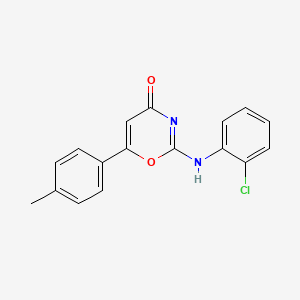
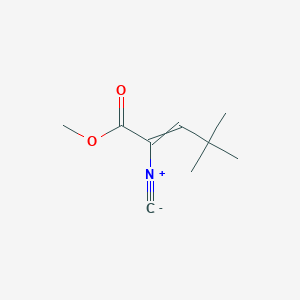
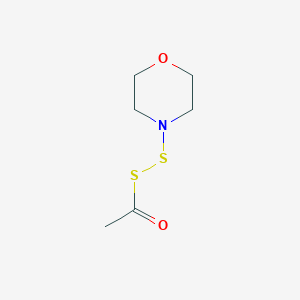
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)

![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)
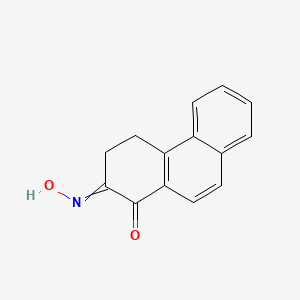

![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)
